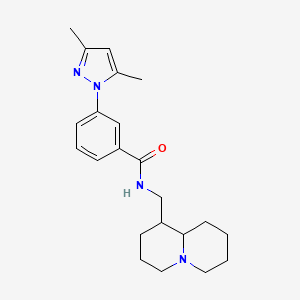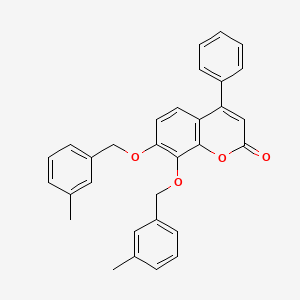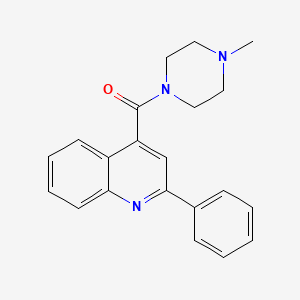
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a benzamide moiety linked to an octahydroquinolizine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups. The benzamide moiety is then introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves the attachment of the octahydroquinolizine structure, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the reduction of any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives of the original compound
Substitution: Substituted benzamide derivatives
Scientific Research Applications
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar pyrazole ring structure but with a propanoic acid moiety instead of a benzamide.
3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE: Features a carboxamide group instead of the benzamide and octahydroquinolizine structures.
Uniqueness
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE is unique due to its combination of a dimethyl-substituted pyrazole ring, a benzamide moiety, and an octahydroquinolizine structure. This unique combination of functional groups and structural elements contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H30N4O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(3,5-dimethylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H30N4O/c1-16-13-17(2)26(24-16)20-9-5-7-18(14-20)22(27)23-15-19-8-6-12-25-11-4-3-10-21(19)25/h5,7,9,13-14,19,21H,3-4,6,8,10-12,15H2,1-2H3,(H,23,27) |
InChI Key |
ICWXCUCEWKUKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NCC3CCCN4C3CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B14956948.png)

![2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B14956954.png)
![3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956958.png)
![7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one](/img/structure/B14956962.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B14956983.png)
![3-(4-nitrophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14956986.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide](/img/structure/B14956993.png)
![3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957007.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide](/img/structure/B14957009.png)
![4-phenyl-1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B14957033.png)
![3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14957041.png)
![(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B14957042.png)
